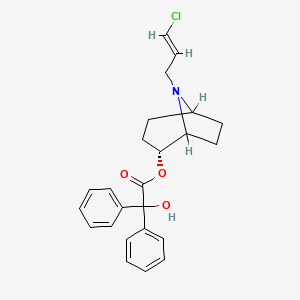
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chlorinated propenyl group and a nortropane skeleton.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate typically involves multiple steps. One common method includes the hydrolysis of trans-1,3-dichloropropene to produce trans-3-chloro-2-propenyl hydroxylamine . This intermediate is then reacted with other reagents under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized equipment and techniques to handle the reactive intermediates and final product safely and efficiently .
化学反応の分析
Types of Reactions
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated propenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
科学的研究の応用
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of pesticides and other industrial chemicals.
作用機序
The mechanism of action of 8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
Clethodim: A herbicide with a similar chlorinated propenyl group.
Tepraloxydim: Another herbicide with structural similarities.
Cycloxydim: Shares the nortropane skeleton and similar functional groups.
Uniqueness
8-(trans-3-Chloro-2-propenyl)-(+)-2-alpha-nortropan-2-ol diphenylglycolate is unique due to its specific combination of functional groups and molecular structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
73837-05-5 |
|---|---|
分子式 |
C24H26ClNO3 |
分子量 |
411.9 g/mol |
IUPAC名 |
[(2R)-8-[(E)-3-chloroprop-2-enyl]-8-azabicyclo[3.2.1]octan-2-yl] 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C24H26ClNO3/c25-16-7-17-26-20-12-14-21(26)22(15-13-20)29-23(27)24(28,18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-11,16,20-22,28H,12-15,17H2/b16-7+/t20?,21?,22-/m1/s1 |
InChIキー |
UZJIRKJGUFLVRX-AIOJYJCMSA-N |
異性体SMILES |
C1CC2CCC([C@@H]1OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)N2C/C=C/Cl |
正規SMILES |
C1CC2C(CCC1N2CC=CCl)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

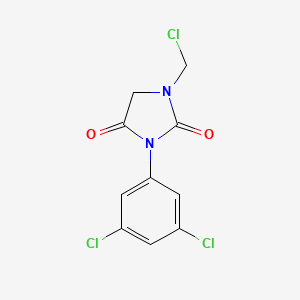

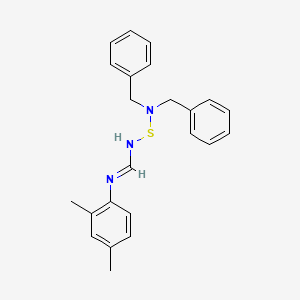
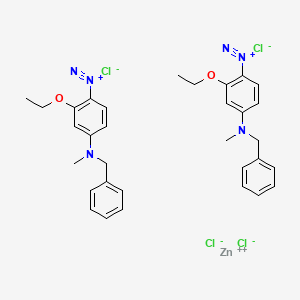
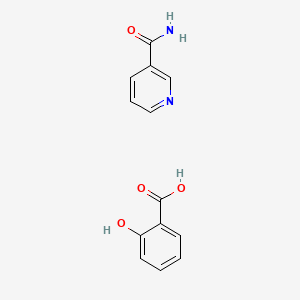

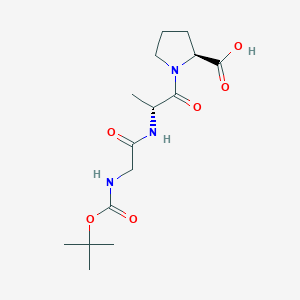
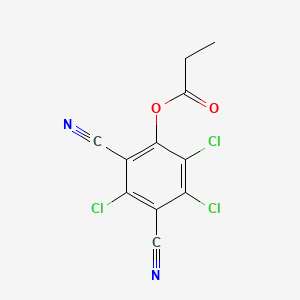
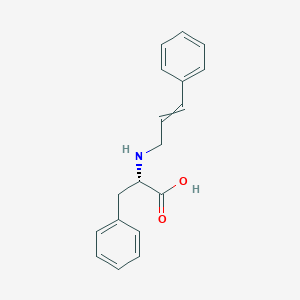

![2-Methyl-6-[(propan-2-yl)oxy]-2H-pyran-3(6H)-one](/img/structure/B14466559.png)

